
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-: is a heterocyclic compound that contains both chlorine and iodine atoms attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- typically involves the cyclization of amido-nitriles followed by halogenation reactions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization and halogenation steps.
Ammonium Acetate: Often used in the synthesis of imidazole derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups.
科学研究应用
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action.
作用机制
The mechanism of action of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The presence of chlorine and iodine atoms can further modulate these interactions by altering the compound’s electronic properties .
相似化合物的比较
1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of chlorine and iodine, leading to different electronic properties.
2-Methyl-1H-imidazole-4,5-dicarbonitrile: This compound has a methyl group, which affects its reactivity and applications.
Uniqueness: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic characteristics. These properties make it valuable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
153448-20-5 |
|---|---|
分子式 |
C5ClIN4 |
分子量 |
278.44 g/mol |
IUPAC 名称 |
2-chloro-1-iodoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5ClIN4/c6-5-10-3(1-8)4(2-9)11(5)7 |
InChI 键 |
VLVOJGBSVBEYHN-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(N(C(=N1)Cl)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


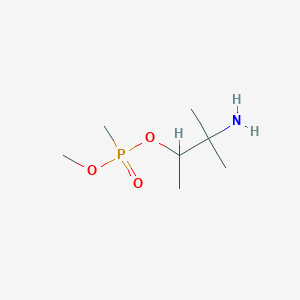
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
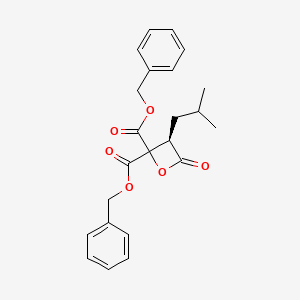
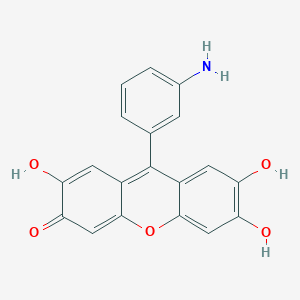
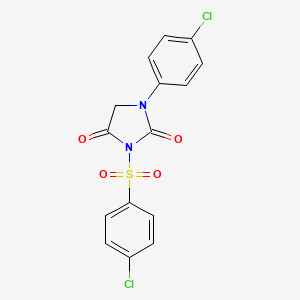
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
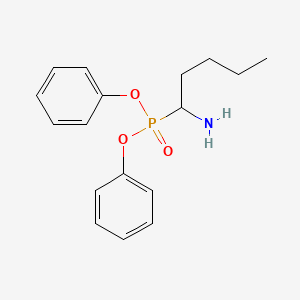
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
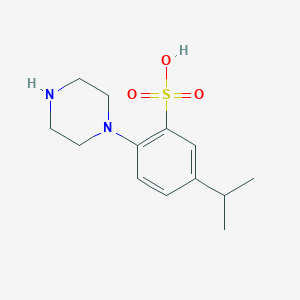
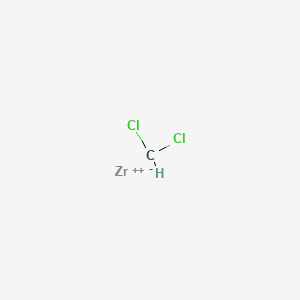
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

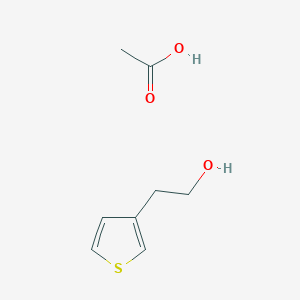
dimethyl-](/img/structure/B14263596.png)
